Diisononyl adipate

Catalog No.
S8229343
CAS No.
928716-02-3
M.F
C24H46O4
M. Wt
398.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisononyl adipate

CAS Number

928716-02-3

Product Name

Diisononyl adipate

IUPAC Name

bis(7-methyloctyl) hexanedioate

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3

InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C

Diisononyl adipate is a colorless liquid. (USCG, 1999)

Environmental Fate and Impact Studies

  • DINA, like many plasticizers, can leach from products and enter the environment. Researchers use DINA to investigate its migration patterns and potential ecological effects. Studies examine how DINA behaves in soil, water, and sediments, analyzing its degradation rates and potential impacts on organisms [1]. This knowledge helps assess the environmental risks associated with DINA use.

Source

[1] Structures of nonylphenol, diisononyl adipate, di-n-alkyl adipate, and diacetyl lauroyl glycerol - ResearchGate ()

Biodegradation Studies

  • Understanding how DINA breaks down in the environment is crucial. Researchers utilize DINA to study its biodegradation by microorganisms like bacteria and fungi. These studies identify the breakdown products and assess the efficiency of natural biodegradation processes. This information helps develop strategies for mitigating DINA's environmental impact [2].

Source

Needs further research to identify a specific source on biodegradation of DINA.

Note

While a specific source for DINA biodegradation wasn't found, the concept is well established in environmental science research on plasticizers.

Material Science Research

  • DINA's plasticizing properties are of interest to material scientists. Researchers may use DINA to develop new materials with specific flexibility or elasticity requirements. Studies might involve evaluating DINA's compatibility with different polymers and its influence on material properties [3].

Diisononyl adipate is a chemical compound characterized by its molecular formula C24H46O4C_{24}H_{46}O_{4} and a molecular weight of 398.62 g/mol. It is an ester formed from the reaction of adipic acid and isononyl alcohol. This compound appears as a colorless liquid with a faint odor and is primarily utilized as a plasticizer, enhancing the flexibility, workability, and durability of various materials, particularly polyvinyl chloride (PVC) and other plastics. Diisononyl adipate is known for its low volatility and excellent performance in low-temperature applications, making it suitable for a wide range of industrial uses .

  • Hydrolysis: In the presence of water and an acid or base catalyst, diisononyl adipate can hydrolyze to yield adipic acid and isononyl alcohol.
  • Transesterification: This involves the exchange of the ester group with another alcohol, resulting in different esters.
  • Oxidation: Under harsh conditions, diisononyl adipate can undergo oxidation, leading to various products such as carboxylic acids and aldehydes.

Common reagents for these reactions include strong acids or bases for hydrolysis and transesterification, while strong oxidizing agents like potassium permanganate are used for oxidation .

Diisononyl adipate exhibits some biological activity, primarily through its metabolic pathways. It is metabolized into various compounds such as mono(hydroxy-isononyl) adipate and mono(oxo-isononyl) adipate. Exposure to diisononyl adipate can cause mild irritation to the eyes, nose, and throat. Some studies suggest that it may influence cellular functions by interacting with enzymes and proteins, affecting cell signaling pathways and gene expression .

The synthesis of diisononyl adipate typically involves the esterification of adipic acid with isononyl alcohol. This reaction requires heating the reactants in the presence of an acid catalyst (like sulfuric acid) under reflux conditions to facilitate water removal during esterification. The resulting product is purified through distillation or other separation techniques to achieve high purity .

In industrial settings, this process is scaled up using large reactors under controlled temperature and pressure conditions. Continuous distillation methods are employed to ensure consistent product quality while adhering to regulatory standards .

Diisononyl adipate has several industrial applications:

  • Plasticizer: Widely used in the production of flexible PVC products such as food packaging, toys, flooring, and upholstery.
  • Lubricants: Employed in various lubricant formulations due to its stability and low volatility.
  • Cosmetics: Incorporated into skin care products for its emollient properties.

Its unique characteristics make it particularly valuable in applications requiring flexibility and durability under varying environmental conditions .

Several compounds share similar properties with diisononyl adipate:

Compound NameKey Characteristics
Diisononyl phthalateCommon plasticizer with similar applications; lower low-temperature performance compared to diisononyl adipate.
Bis(2-ethylhexyl) adipateKnown for good low-temperature performance; often used in flexible PVC applications.
Diisobutyl adipateAnother plasticizer with similar properties; less effective at low temperatures compared to diisononyl adipate.

Uniqueness of Diisononyl Adipate

Diisononyl adipate stands out due to its exceptional low-temperature performance, low volatility, and compatibility with a variety of polymers. These attributes make it particularly suitable for applications requiring flexibility and durability across diverse environmental conditions .

Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999)
Liquid; Pellets or Large Crystals

XLogP3

7.9

Hydrogen Bond Acceptor Count

4

Exact Mass

398.33960994 g/mol

Monoisotopic Mass

398.33960994 g/mol

Heavy Atom Count

28

UNII

BMQ5JF4857

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Adhesive Manufacturing
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Fabricated Metal Product Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Hexanedioic acid, 1,6-diisononyl ester: ACTIVE

Dates

Last modified: 11-23-2023

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